molecular formula C24H25F3N4O2 B608357 KLH45 CAS No. 1632236-44-2

KLH45

Cat. No.: B608357
CAS No.: 1632236-44-2
M. Wt: 458.48
InChI Key: FYOYNRLSBYWAHL-UHFFFAOYSA-N
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Description

KLH45 is a potent and selective inhibitor of the enzyme spastic paraplegia-related triglyceride hydrolase DDHD2. This compound has garnered significant interest due to its high specificity and efficacy, with an IC50 value of 1.3 nM . This compound is primarily used in scientific research to study the role of DDHD2 in various biological processes.

Mechanism of Action

Target of Action

KLH45, also known as N-Cyclohexyl-N-phenethyl-4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazole-2-carboxamide, is a potent and selective inhibitor of the enzyme DDHD2 . DDHD2 is a phospholipase involved in lipid metabolism .

Mode of Action

This compound interacts with DDHD2, inhibiting its activity. In vitro studies have shown that this compound can completely inactivate DDHD2 in Neuro2A cells at a concentration of 25 nM for 4 hours . It shows no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .

Biochemical Pathways

The inhibition of DDHD2 by this compound affects the lipid metabolism pathway. DDHD2 is a principal brain triglyceride lipase . By inhibiting DDHD2, this compound can influence the formation and content of lipid droplets .

Pharmacokinetics

It’s soluble in DMSO and ethanol, with a maximum concentration of 30.0 mg/mL . The storage conditions can affect the stability of this compound .

Result of Action

The inhibition of DDHD2 by this compound leads to changes in lipid metabolism. Specifically, it increases lipid droplet (LD) formation in fatty acid-supplemented DDHD2-expressing cells . In vivo, this compound treatment led to significant elevations in several of the triglycerides that accumulated in the brains of DDHD2−/− mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage conditions of the compound can affect its stability . Additionally, the cellular environment, such as the presence of fatty acids, can influence the effects of this compound . More research is needed to fully understand the environmental factors influencing the action of this compound.

Biochemical Analysis

Biochemical Properties

KLH45 plays a significant role in biochemical reactions, particularly as an inhibitor of the phospholipase DDHD2 . It interacts with DDHD2, a serine hydrolase, and inhibits its activity . This interaction is highly selective, with this compound showing no cross-reactivity with any of the other 40+ detected serine hydrolases, with the exception of ABHD6 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Neuro2A cells, this compound completely inactivates DDHD2 (>95% inhibition) when used at a concentration of 25 nM . Furthermore, this compound selectively blocks DDHD2 activity in COS-7 cells when used at a concentration of 2 μM . This inhibition influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with DDHD2, leading to enzyme inhibition . This interaction results in changes in gene expression and cellular metabolism, particularly an increase in the levels of triglycerides .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice . This suggests that this compound has long-term effects on cellular function, particularly in the context of lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg administered every 12 hours for a total of 4 days, this compound exhibits significant elevations in several of the TAGs that accumulated in the brains of DDHD2 −/− mice .

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of triglyceride levels . It interacts with the enzyme DDHD2, leading to an increase in triglyceride levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KLH45 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted benzene derivative with a trifluoromethylating agent under controlled conditions.

    Introduction of functional groups: Various functional groups are introduced through nucleophilic substitution and electrophilic addition reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions

KLH45 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.

Scientific Research Applications

KLH45 is widely used in scientific research due to its specificity and potency. Its applications include:

    Chemistry: Used as a tool to study enzyme inhibition and to develop new inhibitors.

    Biology: Helps in understanding the role of DDHD2 in lipid metabolism and cellular processes.

    Medicine: Potential therapeutic applications in treating diseases related to lipid metabolism disorders.

    Industry: Used in the development of biochemical assays and screening platforms for drug discovery.

Comparison with Similar Compounds

KLH45 is unique due to its high specificity and potency. Similar compounds include:

    DDHD2 inhibitors: Other inhibitors of DDHD2, such as compound X and compound Y, have been studied, but this compound remains one of the most potent.

    Lipid metabolism inhibitors: Compounds like orlistat and tetrahydrolipstatin also inhibit lipid metabolism but target different enzymes.

This compound stands out due to its selective inhibition of DDHD2, making it a valuable tool in research.

Properties

IUPAC Name

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOYNRLSBYWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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